3'-NH2-CTP

DNA polymerase alpha Enzyme kinetics Chain termination

3'-NH2-CTP (3'-amino-3'-deoxycytidine-5'-triphosphate) is a chemically defined cytidine triphosphate analog featuring a 3'-amino group in place of the native 3'-hydroxyl on the ribose moiety. This specific modification confers properties of a chain terminator, as the 3'-NH2 group prevents the formation of the phosphodiester bond required for nucleic acid chain elongation, a mechanism distinct from that of 3'-azido or 2',3'-dideoxy analogs.

Molecular Formula C9H12N3O14P3-4
Molecular Weight 479.12 g/mol
CAS No. 86527-73-3
Cat. No. B15598866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-NH2-CTP
CAS86527-73-3
Molecular FormulaC9H12N3O14P3-4
Molecular Weight479.12 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1
InChIKeyPCDQPRRSZKQHHS-XVFCMESISA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3'-NH2-CTP (CAS 86527-73-3): A Defined 3'-Amino Modified Nucleotide for Polymerase Studies and Sequencing


3'-NH2-CTP (3'-amino-3'-deoxycytidine-5'-triphosphate) is a chemically defined cytidine triphosphate analog featuring a 3'-amino group in place of the native 3'-hydroxyl on the ribose moiety . This specific modification confers properties of a chain terminator, as the 3'-NH2 group prevents the formation of the phosphodiester bond required for nucleic acid chain elongation, a mechanism distinct from that of 3'-azido or 2',3'-dideoxy analogs [1]. It is primarily employed in biochemical research as a selective inhibitor of various DNA and RNA polymerases and as a precursor for synthesizing modified oligonucleotides [2].

Why 3'-NH2-CTP is Not Interchangeable with Other Chain-Terminating Cytidine Analogs


Generic substitution with other chain-terminating cytidine analogs like 2',3'-ddCTP or 3'-azido-3'-deoxycytidine triphosphate is not scientifically valid due to fundamental differences in their interaction with polymerases and subsequent intracellular processing. While all three act as chain terminators, their distinct 3'-modifications lead to quantifiable differences in inhibitory potency (Ki), selectivity for different polymerase families, and susceptibility to excision repair mechanisms [1][2]. For instance, the 3'-NH2 group confers different kinetic properties compared to the 3'-azido group, which can be reduced to an amine in vivo, altering the active metabolite pool and potentially its biological half-life [3]. Therefore, experimental outcomes are strictly dependent on the specific molecular structure of the terminator used, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3'-NH2-CTP from Other Cytidine Analogs: A Comparative Guide


Competitive Inhibition of DNA Polymerase α vs. 2',3'-Dideoxycytidine (ddC)

3'-NH2-dCTP is a potent, competitive inhibitor of DNA polymerase α with respect to the natural substrate dCTP. This is in contrast to 2',3'-dideoxycytidine (ddC), a related chain terminator, which must first be phosphorylated to its active ddCTP form intracellularly, introducing a variable not present when using the pre-formed triphosphate [1].

DNA polymerase alpha Enzyme kinetics Chain termination

Broad-Spectrum RNA Polymerase Inhibition vs. 3'-Azido-Modified Analogs

3'-NH2-CTP demonstrates efficient but non-selective inhibition of both viral (influenza A) and cellular (RNA polymerase II) RNA synthesis. This contrasts with other analogs possessing dual modifications, such as ara-GTP(3'NH2), which showed selective inhibition of the viral polymerase [1]. This indicates that the 3'-amino modification alone confers broad inhibitory activity, a key differentiator from more selective but complex analogs.

RNA polymerase Influenza virus Selectivity

Potential for Base-Specific Chain Termination in Sequencing vs. ddNTPs

3'-Amino-2',3'-dideoxynucleotides, including the cytidine analog (3'-NH2-CTP), have been reported to serve as 'very potent and base-specific chain terminators' in DNA-sequencing reactions when used with specific polymerases and fluorescent detection methods [1]. This contrasts with standard 2',3'-dideoxynucleoside triphosphates (ddNTPs) like ddCTP, which lack the 3'-amino group, potentially altering termination efficiency and peak uniformity in sequencing reads.

DNA sequencing Chain terminator Modified nucleotides

Key Research Applications for 3'-NH2-CTP Based on Quantitative Evidence


In Vitro Studies of DNA Polymerase α Kinetics and Inhibition

3'-NH2-CTP is ideally suited for direct enzyme inhibition assays, particularly with DNA polymerase α. Its defined Ki of 9.6 µM allows for precise, quantitative dose-response experiments without the confounding variables of cellular uptake and anabolic phosphorylation required for nucleoside analogs like ddC [1]. Researchers can use it to establish baseline inhibition parameters in cell-free systems.

Development and Optimization of DNA Sequencing Chemistries

Given its reported utility as a 'potent and base-specific chain terminator' for DNA sequencing, 3'-NH2-CTP is a valuable building block for R&D in sequencing technology [1]. It can be used to evaluate new polymerase enzymes, optimize reaction buffer compositions, and assess the performance of novel fluorescent labeling strategies, where its distinct 3'-modification may offer advantages over traditional ddNTPs.

Mechanistic Studies of Broad-Spectrum RNA Polymerase Inhibition

The compound's demonstrated ability to efficiently inhibit both viral and cellular RNA polymerases makes it a useful tool for studying fundamental mechanisms of transcriptional elongation and termination [1]. Unlike more selective inhibitors, its broad activity profile allows it to serve as a general chain terminator control in assays designed to parse out specific viral or cellular enzyme functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-NH2-CTP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.